4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid
Description
Properties
IUPAC Name |
5-[(6-bromopyridin-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYFTZVACNKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Carbamoyl Intermediate: 6-Bromopyridine is then reacted with an isocyanate or a carbamoyl chloride to form the corresponding carbamoyl intermediate.
Coupling with Butanoic Acid: The carbamoyl intermediate is coupled with butanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation: Products may include oxidized forms of the butanoic acid moiety.
Reduction: Products may include reduced forms of the carbamoyl or butanoic acid moieties.
Hydrolysis: Products include the corresponding amine and carboxylic acid.
Scientific Research Applications
Modulation of Monoacylglycerol Lipase
One significant application of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride is its role as a modulator of monoacylglycerol lipase (MGL). MGL is an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes including pain sensation and appetite regulation. Research indicates that MGL inhibitors can have therapeutic effects in conditions such as:
- Cancer : MGL modulation can influence tumor growth by altering lipid signaling pathways associated with cancer progression .
- Pain Management : The blockade of MGL has been shown to reduce pain sensitivity and may offer new avenues for pain relief therapies without the side effects associated with traditional analgesics .
Treatment of Neurological Disorders
The compound has also been studied for its potential in treating neurological disorders. By modulating endocannabinoid levels through MGL inhibition, it may help alleviate symptoms associated with conditions like anxiety and depression. The modulation of endocannabinoids can enhance mood and reduce anxiety-related behaviors in preclinical models .
Anti-emetic Properties
Research has demonstrated that 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride exhibits anti-emetic properties. In animal models, it has been shown to reduce nausea and vomiting induced by chemotherapeutic agents, making it a candidate for supportive care in cancer therapy .
Case Study 1: Cancer Therapeutics
In a study published in the British Journal of Pharmacology, researchers investigated the effects of MGL inhibitors on cancer cell lines. The results indicated that treatment with compounds similar to 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride significantly reduced cell proliferation and induced apoptosis in malignant cells. This suggests a promising role for this compound in cancer treatment protocols .
Case Study 2: Pain Relief Mechanisms
A study conducted by Ramesh et al. explored the effects of MGL blockade on morphine withdrawal symptoms. The findings revealed that compounds like 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride could mitigate withdrawal symptoms, indicating potential applications in managing opioid dependence and addiction .
Mechanism of Action
The mechanism of action of 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects: Halogen and Aromatic Ring Variations
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid (): Structure: Replaces the pyridine ring with a phenyl group and substitutes chlorine at the para position. Key Differences:
Chlorine’s smaller size and lower polarizability compared to bromine may result in weaker halogen bonding and altered crystal packing .
6-Bromo vs. 4-Chloro Positioning :
Backbone and Functional Group Modifications
- 4-Oxo-4-{[(pyridin-2-ylmethyl)carbamoyl]amino}butanoic Acid (): Structure: Features a ketone group (4-oxo) and a pyridin-2-ylmethyl carbamoyl side chain. Key Differences:
- The ketone increases acidity at the β-carbon compared to the carboxylic acid in the target compound.
- 4-Carbamoyl-2-(4-phenylbutanamido)butanoic Acid (): Structure: Substitutes a phenylbutanamido group at position 2. Key Differences:
- The additional phenyl group and longer chain enhance hydrophobicity, likely reducing aqueous solubility.
- The dual carbamoyl and amide functionalities may create unique hydrogen-bonding networks .
Advanced Derivatives in Patent Literature ()
Complex derivatives like 4-[2,3-difluoro-4-phenoxy]butanoic acid illustrate efforts to enhance specificity for pharmaceutical targets. These compounds incorporate trifluoromethyl groups, spiro rings, and extended chains, emphasizing:
- Increased Molecular Complexity : Designed for high-affinity receptor binding.
- Fluorine Substitutents : Improve metabolic stability and bioavailability compared to bromine/chlorine analogs .
Implications of Structural Variations
- Solubility and Bioavailability : Bromine’s bulk may reduce solubility compared to chlorine analogs, while fluorine in patent compounds enhances stability.
- Crystallinity : Pyridine’s nitrogen and bromine position could disrupt symmetry compared to phenyl analogs, affecting crystallization .
- Biological Interactions : Carbamoyl and carboxylic acid groups enable hydrogen bonding, but substituent positioning (e.g., para vs. ortho) directs molecular recognition .
Biological Activity
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid (CAS No. 1795517-39-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular structure of this compound features a brominated pyridine ring attached to a butanoic acid moiety through a carbamoyl linkage. The presence of the bromine atom is significant for enhancing biological activity, particularly in terms of reactivity and interaction with biological targets.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies focusing on related pyridine derivatives. For example, certain oxalamide derivatives have shown selective toxicity towards cancer cells through the inhibition of stearoyl-CoA desaturase (SCD), leading to cell death due to unsaturated fatty acid deficiency . The mechanism involves the activation of these compounds by cytochrome P450 enzymes, suggesting that this compound may also engage similar metabolic pathways.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with specific enzymes or receptors involved in cellular metabolism. The bromine substitution may enhance binding affinity to these targets, potentially leading to altered metabolic pathways that favor apoptosis in cancer cells or inhibit microbial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of electron-withdrawing groups such as bromine can increase lipophilicity and improve membrane permeability, which are essential for effective drug action . Comparative studies with other thiazole and pyridine derivatives indicate that modifications at key positions can significantly influence bioactivity, highlighting the importance of systematic SAR analysis in drug development.
Case Studies
- Antimicrobial Activity : A study on thiazole-bearing compounds demonstrated significant antibacterial effects against resistant strains, suggesting that similar derivatives could be developed from this compound for treating infections .
- Anticancer Potential : Research on pyridine-based SCD inhibitors revealed their effectiveness in inducing cell death in cancerous cells through metabolic activation by CYP enzymes . This finding supports the exploration of this compound as a potential lead compound in anticancer drug development.
Q & A
Advanced Question
- pH Adjustment : Use buffered solutions (pH 7–8) to deprotonate the carboxylic acid, enhancing aqueous solubility.
- Co-Solvents : Employ DMSO (<5% v/v) or cyclodextrins to maintain solubility without denaturing proteins.
- Derivatization : Convert the carboxylic acid to a methyl ester prodrug for cell permeability, followed by enzymatic hydrolysis in vivo .
What are the challenges in computational modeling of this compound’s interactions?
Advanced Question
- Force Field Parameterization : The bromine atom’s polarizability and the carbamoyl group’s partial charges require custom parameterization (e.g., using Gaussian-derived ESP charges).
- Docking Studies : Accurately model π-π stacking between the bromopyridine ring and aromatic residues in target proteins (e.g., kinases). Validation via MD simulations (≥100 ns) ensures binding mode stability .
How to resolve contradictions in bioactivity data across different studies?
Advanced Question
Contradictions may stem from assay variability (e.g., cell line specificity, incubation time). Mitigation approaches:
- Dose-Response Curves : Establish IC values under standardized conditions (e.g., 48-hour incubation in HEK293 cells).
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners.
- Metabolic Stability Assays : Compare half-lives in microsomal preparations to rule out pharmacokinetic confounders .
What are the implications of substituent modifications on the compound’s reactivity?
Advanced Question
Replacing the bromine atom with other halogens (e.g., Cl, F) alters electronic properties and reaction pathways:
- Suzuki Coupling : Bromine’s leaving group ability enables cross-coupling with boronic acids to generate biaryl derivatives.
- Nucleophilic Substitution : React with amines or thiols under basic conditions. Kinetic studies (e.g., monitoring by LC-MS) quantify substitution rates .
How to validate the compound’s purity for high-impact publication standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
